molecular formula C14H21ClN2O3S B12474454 N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12474454
M. Wt: 332.8 g/mol
InChI Key: XAMGGRBNXYNJAO-UHFFFAOYSA-N
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Description

N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylamine, 3-chlorobenzaldehyde, and methylsulfonyl chloride.

    Formation of Intermediate: The initial step involves the reaction of tert-butylamine with 3-chlorobenzaldehyde to form an imine intermediate.

    Sulfonylation: The imine intermediate is then reacted with methylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with cellular pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)valinamide

Uniqueness

N-tert-butyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the methylsulfonyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21ClN2O3S

Molecular Weight

332.8 g/mol

IUPAC Name

N-tert-butyl-2-(3-chloro-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C14H21ClN2O3S/c1-10(13(18)16-14(2,3)4)17(21(5,19)20)12-8-6-7-11(15)9-12/h6-10H,1-5H3,(H,16,18)

InChI Key

XAMGGRBNXYNJAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)(C)C)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C

Origin of Product

United States

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